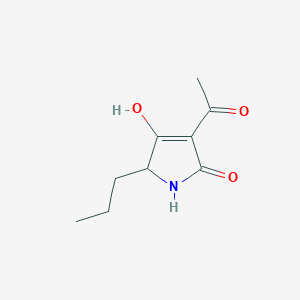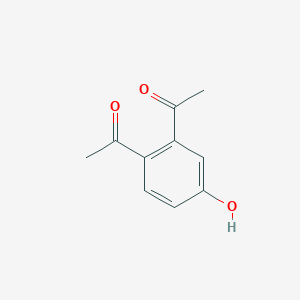
1,1'-(4-Hydroxy-1,2-phenylene)di(ethan-1-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(4-Hydroxy-1,2-phenylene)di(ethan-1-one) is a bifunctional carbonyl compound with the molecular formula C10H10O4. This compound is known for its unique structure, which includes two acetyl groups attached to a phenylene ring with a hydroxyl group at the para position. It is also referred to as 4,6-diacetylresorcinol .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1’-(4-Hydroxy-1,2-phenylene)di(ethan-1-one) can be synthesized through the acetylation of resorcinol in the presence of zinc chloride . Another method involves the Friedel-Craft acylation reaction between phloroglucinol and acetic anhydride in ethyl acetate at room temperature using CuSO4.5H2O as a catalyst . The reaction conditions vary, with some methods requiring temperatures of 145-150°C for 15 minutes, while others use room temperature conditions .
Industrial Production Methods
Industrial production methods for this compound typically involve the use of boron trifluoride-acetic acid complex or boron trifluoride-ethyl ether complex as catalysts. These methods are efficient and yield high purity products .
Chemical Reactions Analysis
Types of Reactions
1,1’-(4-Hydroxy-1,2-phenylene)di(ethan-1-one) undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include quinones, alcohols, and substituted phenylene derivatives .
Scientific Research Applications
1,1’-(4-Hydroxy-1,2-phenylene)di(ethan-1-one) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,1’-(4-Hydroxy-1,2-phenylene)di(ethan-1-one) involves its ability to form stable complexes with metal ions. The hydroxyl and carbonyl groups act as ligands, coordinating with metal ions to form chelates. These chelates exhibit unique properties, making them useful in various applications .
Comparison with Similar Compounds
Similar Compounds
1,1’-(2,4,6-Trihydroxy-1,3-phenylene)di(ethan-1-one): Similar structure but with an additional hydroxyl group.
1,1’-(1,4-phenylene)di(ethan-1-one): Lacks the hydroxyl group, making it less reactive.
1,1’-(1,3-phenylene)di(ethan-1-one): Different positioning of the acetyl groups, leading to different reactivity.
Uniqueness
1,1’-(4-Hydroxy-1,2-phenylene)di(ethan-1-one) is unique due to its bifunctional nature, allowing it to participate in a wide range of chemical reactions. Its ability to form stable metal complexes makes it particularly valuable in scientific research and industrial applications .
Properties
CAS No. |
90464-79-2 |
|---|---|
Molecular Formula |
C10H10O3 |
Molecular Weight |
178.18 g/mol |
IUPAC Name |
1-(2-acetyl-4-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C10H10O3/c1-6(11)9-4-3-8(13)5-10(9)7(2)12/h3-5,13H,1-2H3 |
InChI Key |
KJTIQYSFSYOVFV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)O)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Bis{4-[bis(2-hydroxyethyl)amino]phenyl}methanone](/img/structure/B14353853.png)

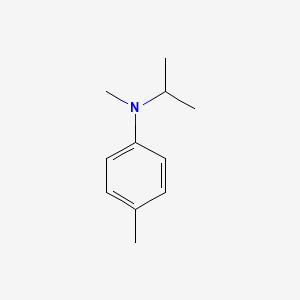
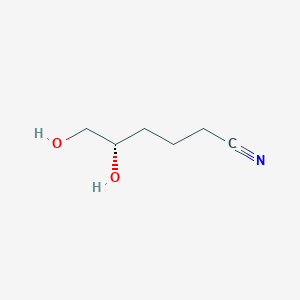


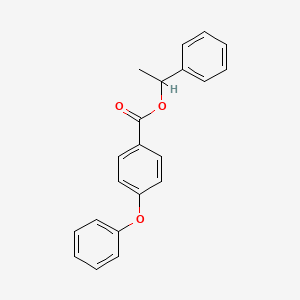
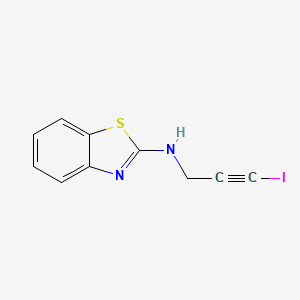
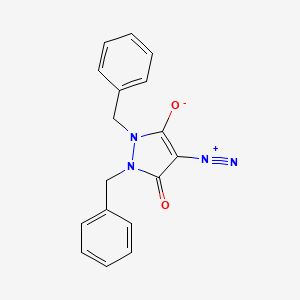
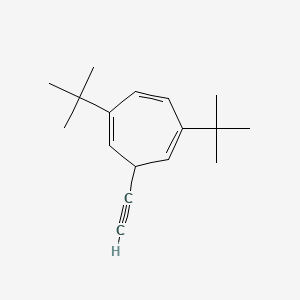
![6-[2-(Diethylamino)ethoxy]-6-oxohexanoate](/img/structure/B14353905.png)
